

# Crystal Structure Analysis of $\text{Na}(\text{NH}_4)\text{HPO}_4 \cdot 4\text{H}_2\text{O}$

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## Compound of Interest

Compound Name:	Sodium ammonium hydrogen phosphate tetrahydrate
CAS No.:	51750-73-3
Cat. No.:	B3143050

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Synonyms: Microcosmic Salt, Stercorite Formula Weight: 209.07 g/mol

## Executive Summary

**Sodium Ammonium Hydrogen Phosphate Tetrahydrate** is a mixed-cation phosphate salt exhibiting a complex hydrogen-bonded network. Unlike simple alkali phosphates, its stability is governed by the interplay between the volatile ammonium cation, the semi-labile water of crystallization, and the rigid phosphate tetrahedron. In pharmaceutical and analytical contexts, it serves as a critical standard for phosphorus quantification and a precursor for metaphosphate glass melts (Bead Test).

## Crystallographic Architecture

### Unit Cell & Space Group

The crystal system is Triclinic, typically assigned to the Centrosymmetric Space Group P-1 (No. 2). While historical literature occasionally cites P1, modern refinement standards strongly favor P-1 due to the absence of chiral centers and the presence of inversion symmetry in the lattice packing.

Parameter	Value (Standard Setting)	Notes
Crystal System	Triclinic	Low symmetry requires full sphere data collection.
Space Group	P-1 ( )	Centrosymmetric.[1]
a (Å)	10.636(2)	
b (Å)	6.919(1)	Note: Axes a/b may be swapped in older literature.
c (Å)	6.436(1)	
$\alpha$ (°)	90.46	
$\beta$ (°)	97.87	
$\gamma$ (°)	109.20	
Z	2	Two formula units per unit cell.
Density (Calc)	-1.57 g/cm <sup>3</sup>	

## Structural Topology

The lattice is constructed from alternating layers of anionic and cationic species, stabilized by a 3D hydrogen bond network.

- Sodium Coordination (

): The

cation is octahedrally coordinated. Typically, it bonds to oxygen atoms from the phosphate groups and water molecules. This hydrated coordination sphere is the primary driver for the salt's efflorescent nature; as the

bonds are labile, water loss collapses the octahedral geometry.

- Phosphate Geometry (

): The phosphate tetrahedron is distorted due to the single proton ( ) attached to one oxygen. This proton acts as a strong hydrogen bond donor, linking adjacent phosphate groups or water molecules.

- Ammonium Role (

): The ammonium ions occupy the interstitial voids between the Na-phosphate layers. They do not coordinate directly to the metal but serve as crucial "hydrogen bond hubs," donating protons to phosphate oxygens and water molecules to lock the layers together.

## Structural Mechanics: The Hydrogen Bond Network

The stability of  $\text{Na}(\text{NH}_4)\text{HPO}_4 \cdot 4\text{H}_2\text{O}$  relies on a "water bridge" mechanism. The four water molecules are not equivalent:

- Coordination Water: Directly bonded to , completing the coordination sphere.
- Lattice Water: Trapped in voids, held solely by H-bonds between and .

Senior Scientist Insight: When refining this structure from XRD data, the ammonium protons are often disordered. Do not force them into fixed positions without evidence from Difference Fourier maps. Instead, treat the

group as a rigid body if rotation is evident.

## Thermal Decomposition & Stability

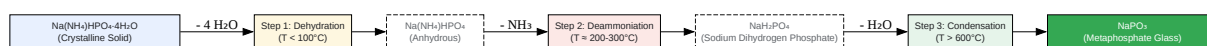
Understanding the thermal profile is critical for drug formulation and storage. The compound undergoes a multi-step decomposition involving dehydration, deammoniation, and condensation.

## Decomposition Pathway

The transition from crystalline hydrate to amorphous glass occurs in three distinct phases:

- Phase I (Efflorescence/Dehydration): Loss of 4 moles of water. This can begin at ambient temperatures in low humidity.
- Phase II (Deammoniation): Release of ammonia ( ) gas.[2]
- Phase III (Condensation): Loss of constitutional water to form Sodium Metaphosphate ( ).

## Reaction Logic Visualization



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Caption: Thermal decomposition pathway of Microcosmic Salt from hydrate to metaphosphate glass.

## Experimental Protocols

### Single Crystal Growth

Growing high-quality crystals requires suppressing the efflorescence and hydrolysis.

- Solvent System: Water/Ethanol (90:10). The slight ethanol content reduces solubility and promotes nucleation.
- pH Control: Maintain pH ~8.0-8.5 using dilute . If the pH drops, the equilibrium shifts toward , preventing ammonium incorporation.
- Method: Slow evaporation at

. Lower temperature stabilizes the hydrate and reduces ammonia loss.

## XRD Sample Preparation (Critical)

Problem: The crystal surface dehydrates rapidly under the intense X-ray beam or vacuum (if using low-T attachments without care). Protocol:

- Select a crystal immediately from the mother liquor.
- Coat instantly in Paratone-N oil or perfluoropolyether.
- Flash cool to 100 K immediately. Do not collect data at room temperature, as the lattice water disorder will degrade the R-factor and smear the electron density maps.

## Analytical Standard Usage

When using  $\text{Na}(\text{NH}_4)\text{HPO}_4 \cdot 4\text{H}_2\text{O}$  as a P/N standard:

- Drying: Do NOT dry in an oven. Drying at   
  
will drive off ammonia and water, altering the stoichiometry.
- Storage: Store in a tightly sealed container at relative humidity >40% to prevent efflorescence.

## References

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